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Compound of Interest

Compound Name: DAS-5-oCRBN

Cat. No.: B12386527 Get Quote

This guide provides a comprehensive technical overview of DAS-5-oCRBN, a potent and

selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of c-Src

kinase. The document is intended for researchers, scientists, and drug development

professionals, offering detailed data, experimental protocols, and visual representations of the

underlying mechanisms and workflows.

Introduction to DAS-5-oCRBN
Targeted protein degradation has emerged as a powerful pharmacological strategy that utilizes

small molecules to eliminate specific proteins rather than merely inhibiting them[1]. One of the

most prominent approaches is the use of PROTACs, which are heterobifunctional molecules

that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and

subsequent degradation by the proteasome[1].

DAS-5-oCRBN is a PROTAC that leverages the potent pan-tyrosine kinase inhibitor, dasatinib,

as the warhead for binding to the c-Src kinase[2]. The dasatinib moiety is connected via a linker

to a derivative of thalidomide, which serves as a ligand for the Cereblon (CRBN) E3 ubiquitin

ligase[2]. By simultaneously binding c-Src and CRBN, DAS-5-oCRBN facilitates the formation

of a ternary complex, inducing the selective degradation of c-Src[2]. This molecule acts as both

a cellular inhibitor and a potent degrader of c-Src and its known off-target, Csk.
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The primary mechanism of DAS-5-oCRBN involves hijacking the cell's natural protein disposal

system, the Ubiquitin-Proteasome System (UPS). The process can be broken down into

several key steps:

Ternary Complex Formation: DAS-5-oCRBN, being bifunctional, binds to both the c-Src

kinase and the CRBN substrate receptor of the CRL4CRBN E3 ligase complex within the

cell. This brings the target protein and the E3 ligase into close proximity, forming a transient

c-Src::DAS-5-oCRBN::CRBN ternary complex.

Ubiquitination: Once the ternary complex is formed, the E3 ligase machinery catalyzes the

transfer of ubiquitin (Ub) molecules from a charged E2 ubiquitin-conjugating enzyme to

lysine residues on the surface of the c-Src protein.

Proteasomal Degradation: The poly-ubiquitinated c-Src is then recognized by the 26S

proteasome. The proteasome unfolds and degrades the target protein into small peptides,

while the ubiquitin molecules are recycled.

Catalytic Cycle: DAS-5-oCRBN is released after inducing ubiquitination and can proceed to

bind another c-Src and CRBN, acting catalytically to induce the degradation of multiple target

protein molecules.

This degradation is confirmed to be dependent on the proteasome and ubiquitination pathways.
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Caption: Mechanism of DAS-5-oCRBN-mediated c-Src degradation.
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Quantitative Data Summary
The efficacy of DAS-5-oCRBN has been quantified across several metrics, including

degradation potency, selectivity, and anti-proliferative activity.

This table summarizes the half-maximal degradation concentration (DC₅₀) and maximum

degradation (Dₘₐₓ) of c-Src induced by DAS-5-oCRBN in various cancer cell lines. Lower DC₅₀

values indicate higher potency. Across the four cell lines, DAS-5-oCRBN has an average DC₅₀

of 7 nM and an average Dₘₐₓ of 92%.

Cell Line DC₅₀ (nM) Dₘₐₓ (%)

CAL148 12 ~95

KCL22 3 ~95

MDA-MB-231 3 ~90

SUM149 10 ~90

Data sourced from Mao et al., 2020.

DAS-5-oCRBN was developed from the pan-kinase inhibitor dasatinib, which also potently

inhibits Bcr-Abl. This table shows the degradation selectivity of DAS-5-oCRBN for c-Src over

Bcr-Abl in a cell line expressing both kinases.

Target Cell Line DC₅₀ (nM)

c-Src KCL22 3

Bcr-Abl KCL22
> 1000 (No degradation

observed)

Data sourced from Mao et al., 2020.

The functional consequence of c-Src degradation was assessed by measuring the half-

maximal growth inhibition (GI₅₀) in 3D cell cultures. The activity was compared between a cell

line sensitive to c-Src degradation (MDA-MB-231) and one that is not (CAL51).
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Cell Line GI₅₀ (nM)

MDA-MB-231 6

CAL51 74

Data sourced from Mao et al., 2020.

Experimental Protocols and Workflows
The characterization of a PROTAC like DAS-5-oCRBN involves a series of biochemical and

cellular assays to determine its binding, degradation, selectivity, and functional effects.
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Caption: General experimental workflow for PROTAC characterization.

Western blotting is used to visually confirm the degradation of a target protein.

Cell Culture and Treatment: Plate cells (e.g., CAL148, KCL22) at a desired density and allow

them to adhere overnight. Treat cells with varying concentrations of DAS-5-oCRBN or

DMSO (vehicle control) for a specified time (e.g., 18-24 hours).
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Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells using an appropriate lysis buffer

(e.g., RIPA buffer) containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

protein assay to ensure equal loading.

Sample Preparation: Mix the cell lysate with SDS-PAGE sample buffer and heat at 95-100°C

for 5-10 minutes.

Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run

the gel until the dye front reaches the bottom.

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF

membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline

with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

Antibody Incubation: Incubate the membrane with a primary antibody specific for the target

protein (e.g., anti-c-Src) and a loading control (e.g., anti-Actin) overnight at 4°C.

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an

HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes,

add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using

an imaging system.

NanoBRET™ assays are used to measure the engagement of the PROTAC with its targets (c-

Src or CRBN) in live cells.

Cell Transfection: Co-transfect HEK293 cells with a plasmid expressing the target protein

fused to NanoLuc® luciferase (e.g., NanoLuc-CRBN).

Cell Plating: Seed the transfected cells into a 96-well or 384-well assay plate and incubate

for 24 hours.

Compound Treatment: Prepare serial dilutions of DAS-5-oCRBN. An inactive control, such

as DAS-5-oCRBN-NMe (which cannot bind CRBN), should be included. Add the compounds
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to the cells.

Tracer Addition: Add the fluorescent NanoBRET™ tracer to the wells. This tracer competes

with the unlabeled compound for binding to the NanoLuc®-fused target.

Incubation: Incubate the plate for approximately 2 hours at 37°C in a CO₂ incubator.

Signal Detection: Add the Nano-Glo® substrate to the wells. Measure the donor emission

(460nm) and acceptor emission (610nm) using a plate reader equipped for BRET

measurements. The BRET ratio is calculated, and dose-response curves are generated to

determine the EC₅₀ value.

This method provides an unbiased, global view of the proteins degraded upon treatment with

DAS-5-oCRBN.

Sample Preparation: Treat cells (e.g., CAL148) with DAS-5-oCRBN (100 nM) or DMSO for

18 hours in biological triplicate. Harvest and lyse the cells.

Protein Digestion: Quantify the protein content, then reduce, alkylate, and digest the proteins

into peptides using an enzyme like trypsin.

Isobaric Labeling (Optional, for multiplexing): Label the peptide samples from different

conditions with isobaric tags (e.g., TMT) for relative quantification.

LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem

mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and

measure the mass-to-charge ratio of the fragments.

Data Analysis: Process the raw MS data using a specialized software suite. Identify peptides

and proteins by searching the data against a protein database. Quantify the relative

abundance of each protein between the DAS-5-oCRBN-treated and control samples.

Visualization: Plot the results as a volcano plot (log₂ fold change vs. -log₁₀ p-value) to identify

proteins that are significantly and substantially downregulated.

Structural Logic of DAS-5-oCRBN
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The design of DAS-5-oCRBN follows the classic PROTAC architecture, comprising three

essential components that are logically and structurally linked to achieve its function.
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Caption: Structural components of the DAS-5-oCRBN PROTAC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to DAS-5-oCRBN E3
Ligase Recruitment]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12386527#das-5-ocrbn-e3-ligase-recruitment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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